molecular formula C17H27N3O2 B5587409 (1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5587409
M. Wt: 305.4 g/mol
InChI Key: QXCVKOJOBGEMOX-CABCVRRESA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol" involves multiple steps, including stereoselective synthesis, to achieve the desired spirocyclic structures and functionalities. For instance, the stereoselective synthesis of related spirocyclic compounds has been demonstrated, utilizing starting materials like 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone to achieve complex spiro frameworks with significant pharmacological relevance (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their unique 3D configurations, which are crucial for their biological activities. X-ray crystallography and Density Functional Theory (DFT) studies provide insights into the crystal and molecular structures, demonstrating the importance of specific substituents and stereochemistry in achieving desired biological activities (Richter et al., 2023).

Chemical Reactions and Properties

Spirocyclic compounds like "(1R*,3S*)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol" can undergo a variety of chemical reactions, including Ritter reactions, which are key for introducing new functional groups and further diversifying the chemical structure. These reactions play a critical role in enhancing the compound's pharmacological profile and expanding its utility in drug development (Rozhkova et al., 2013).

properties

IUPAC Name

(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-4-5-13-10-16(19-12(2)18-13)20-8-6-17(7-9-20)14(21)11-15(17)22-3/h10,14-15,21H,4-9,11H2,1-3H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCVKOJOBGEMOX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC3(CC2)C(CC3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=NC(=N1)C)N2CCC3(CC2)[C@@H](C[C@@H]3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-methoxy-7-(2-methyl-6-propylpyrimidin-4-yl)-7-azaspiro[3.5]nonan-1-ol

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